molecular formula C14H10ClF2NOS B5440005 N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide

N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide

Cat. No.: B5440005
M. Wt: 313.8 g/mol
InChI Key: DXFJURQMGIXEPK-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide is a synthetic organic compound characterized by the presence of a chlorinated and difluorinated phenyl ring, a methylsulfanyl group, and a benzamide moiety

Properties

IUPAC Name

N-(2-chloro-4,5-difluorophenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NOS/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-12(17)11(16)6-10(13)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFJURQMGIXEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-4,5-difluoroaniline. This can be achieved through the chlorination and fluorination of aniline under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 3-(methylsulfanyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzamide
  • N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzoic acid
  • N-(2-chloro-4,5-difluorophenyl)-3-(methylsulfanyl)benzylamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorinated and fluorinated phenyl rings, along with the methylsulfanyl group, makes it a versatile compound for various applications.

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